Chloramphenicol

Übersicht

Beschreibung

Chloramphenicol is a broad-spectrum antibiotic that was originally discovered as a product of the metabolism of the soil bacterium Streptomyces venezuelae. It was first isolated in 1947 and subsequently synthesized chemically. This compound is known for its ability to inhibit bacterial protein synthesis, making it effective against a variety of bacterial infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chloramphenicol can be synthesized through several chemical routes. One common method involves the reaction of p-nitroacetophenone with dichloroacetic acid in the presence of a base to form the intermediate compound, which is then reduced to this compound. The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through various techniques to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Chloramphenicol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized by hydroxyl radicals, leading to the formation of various degradation products.

Reduction: The nitro group in this compound can be reduced to an amine group under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly involving the replacement of its chlorine atoms.

Common Reagents and Conditions

Oxidation: Hydroxyl radicals are commonly used in advanced oxidation processes.

Reduction: Reducing agents like hydrogen gas or metal catalysts can be used.

Substitution: Various nucleophiles can be employed to replace the chlorine atoms in this compound.

Major Products Formed

Oxidation: Degradation products such as nitro-elimination products.

Reduction: Amino derivatives of this compound.

Substitution: Various substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Chloramphenicol is a broad-spectrum antibiotic with a history of use in both human and veterinary medicine . While its use has declined in some areas due to potential adverse effects, it remains relevant in specific applications .

Antimicrobial Properties

This compound is effective against a wide range of bacteria . It functions by binding to the 50S ribosomal RNA, inhibiting peptide synthesis in prokaryotes . this compound's efficacy against most bacteria has made it a widely used antibiotic .

Targeting Appressorium Formation

Research indicates that this compound can specifically inhibit appressorium formation in fungi, suggesting it has novel molecular targets in addition to its known action on prokaryotic ribosomes . Specifically, this compound targets appressorium formation in the rice blast fungus, a novel finding that may have implications for controlling fungal infections in plants . The ability of this compound to block appressorium formation was confirmed by introducing the CTDSP1 peptide into mutant cells, which restored appressorium production; this compound was then shown to inhibit this restored function .

Human Target Identification

Researchers have identified a human peptide, CTDSP1, as a target of this compound, which may help in understanding the drug's effects on human cells .

Systemic Bacterial Infections

This compound has been used to treat systemic bacterial infections that can cause sepsis . However, it is not recommended as a first-line treatment for respiratory tract infections, meningitis, or enteric fever because alternatives are more effective .

Mortality Rates

Meta-analysis of randomized controlled trials (RCTs) revealed a higher mortality rate associated with this compound use in treating respiratory tract infections and meningitis .

Adverse Events

While generally as safe as alternative treatments for short courses, this compound is associated with a higher incidence of anemia and a lower incidence of gastrointestinal side effects compared to other antibiotics .

Use Against Multidrug-Resistant Organisms

This compound may be considered when treating multidrug-resistant (MDR) organisms, particularly when better alternatives are not available .

Blood Dyscrasias

Blood dyscrasias related to this compound were reported in the early 1950s, but it took nearly 20 years for this association to be widely accepted .

Pancytopenia

A case study has linked this compound to pancytopenia, a condition characterized by a deficiency of all three blood cell types (red blood cells, white blood cells, and platelets) .

Other Adverse Effects

Other adverse effects associated with this compound include elevated serum concentrations, anemia, thrombocytopenia, reticulocytopenia, and severe metabolic acidosis . Rare manifestations of this compound toxicity include neutropenia, visual field changes, and peripheral neuropathy .

Case Study: this compound Toxicity

Wirkmechanismus

Chloramphenicol exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria. This binding inhibits the formation of peptide bonds during protein synthesis, effectively stopping bacterial growth. The compound is lipid-soluble, allowing it to diffuse through bacterial cell membranes and reach its target sites .

Vergleich Mit ähnlichen Verbindungen

Chloramphenicol is often compared with other antibiotics such as:

Thiamphenicol: A related compound with a similar spectrum of activity but fewer side effects.

Florfenicol: Another derivative used primarily in veterinary medicine.

Tetracyclines: Broad-spectrum antibiotics with a different mechanism of action but similar applications.

This compound is unique due to its broad-spectrum activity and ability to penetrate tissues effectively. its use is limited by its potential to cause serious side effects, such as bone marrow suppression .

Biologische Aktivität

Chloramphenicol (CHL) is a broad-spectrum antibiotic that has been widely used for the treatment of various bacterial infections. Its mechanism of action primarily involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, modifications, case studies, and research findings.

This compound exerts its antibacterial effects by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding inhibits the formation of peptide bonds during protein synthesis, effectively halting bacterial growth. The drug's ability to penetrate tissues, including the blood-brain barrier, enhances its efficacy in treating central nervous system infections .

Structural Modifications and Their Effects

Recent studies have focused on modifying this compound to enhance its antibacterial properties while reducing toxicity. For example, derivatives linked with basic amino acids such as lysine, ornithine, and histidine have shown comparable in vitro activity to this compound itself, although with some reduction in effectiveness . These modifications allow for a better understanding of how structural changes can influence biological activity.

| Modification | In Vitro Activity | In Vivo Activity |

|---|---|---|

| This compound | Baseline | Baseline |

| Lysine derivative | Comparable | Higher than CHL |

| Ornithine derivative | Comparable | Lower than CHL |

| Histidine derivative | Comparable | Lower than CHL |

Case Studies

- T-Leukemic Cells Study : A study demonstrated that this compound was nearly twice as effective in inhibiting T-leukemic cell growth compared to normal human lymphocytes. This selectivity suggests potential applications in cancer therapy, particularly in targeting malignant cells while sparing normal cells .

- Animal Toxicity Studies : Research involving mice indicated that this compound administration led to dose-dependent effects such as splenomegaly and hepatomegaly. These findings highlight the importance of monitoring for potential adverse effects when using this compound therapeutically .

- Mitochondrial Protein Synthesis : this compound has been shown to inhibit mitochondrial protein synthesis in various studies, indicating its broader implications beyond bacterial infections. This effect raises concerns regarding its use in patients with conditions that may be exacerbated by mitochondrial dysfunction .

Research Findings

- Antibacterial Efficacy : this compound remains effective against a wide range of bacteria, including those resistant to other antibiotics. Its bacteriostatic nature allows it to be used effectively in combination therapies .

- Resistance Mechanisms : Despite its efficacy, resistance to this compound can develop through various mechanisms, such as enzymatic modification or efflux pumps. Understanding these mechanisms is crucial for developing strategies to combat antibiotic resistance .

- Clinical Recommendations : The World Health Organization (WHO) continues to endorse this compound for serious infections where other treatments are ineffective or unavailable. Its inclusion in essential medicine lists underscores its significance in global health .

Eigenschaften

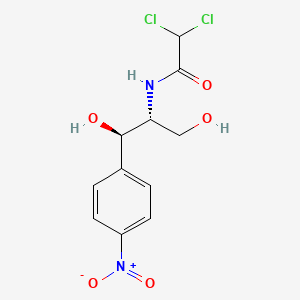

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020265 | |

| Record name | Chloramphenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Needles or elongated plates from water or ethylene dichloride; [HSDB], Solid | |

| Record name | Chloramphenicol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloramphenicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes in high vacuum | |

| Record name | Chloramphenicol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.5 mg/mL at 25 °C, Solubility in propylene glycol: 150.8 mg/mol. Very sol in methanol, ethanol, butanol, ethyl acetate, acetone. Fairly soluble in ether. Insoluble in benzene, petroleum ether, vegetable oils. Solubility in 50% acetamide solution about 5%., Very soluble in acetone, chloroform, ethanol, 4.61e-01 g/L | |

| Record name | Chloramphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloramphenicol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloramphenicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Chloramphenicol is lipid-soluble, allowing it to diffuse through the bacterial cell membrane. It then reversibly binds to the L16 protein of the 50S subunit of bacterial ribosomes, where transfer of amino acids to growing peptide chains is prevented (perhaps by suppression of peptidyl transferase activity), thus inhibiting peptide bond formation and subsequent protein synthesis., Chloramphenicol inhibits protein synthesis in bacteria, and to a lesser extent, in eukaryotic cells. The drug readily penetrates bacterial cells, probably by facilitated diffusion. Chloramphenicol acts primarily by binding reversibly to the 50S ribosomal subunit (near the binding site for the macrolide antibiotics and clindamycin, which chloramphenicol inhibits competitively). Although binding of tRNA at the codon recognition site on the 30S ribosomal subunit is undisturbed, the drug apparently prevents the binding of the amino acid-containing end of the aminoacyl tRNA to the acceptor site on the 50S ribosomal subunit. The interaction between peptidyltransferase and its amino acid substrate cannot occur, and peptide bond formation is inhibited., Chloramphenicol ... can inhibit mitochondrial protein synthesis in mammalian cells, perhaps because mitochondrial ribosomes resemble bacterial ribosomes (both are 70S) more than they do the 80S cytoplasmic ribosomes of mammalian cells. The peptidyltransferase of mitochondrial ribosomes, but not of cytoplasmic ribosomes, is inhibited by chloramphenicol. Mammalian erythropoietic cells are particularly sensitive to the drug., /Chloramphenicol/ inhibits bacterial protein synthesis by interfering with the transfer of activated amino acids from soluble RNA to ribosomes. In vitro, chloramphenicol exerts mainly a bacteriostatic effect on a wide range of gram-negative and gram-positive bacteria., /Chloramphenicol/ acts by inhibition of protein synthesis by interfering with the transfer of activated amino acids from soluble RNA to ribosomes., For more Mechanism of Action (Complete) data for Chloramphenicol (9 total), please visit the HSDB record page. | |

| Record name | Chloramphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloramphenicol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles or elongated plates from water or ethylene dichloride, White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. Of the four possible stereoisomers, only the alphaR,betaR (or D-threo) form is active ... ., Pale yellow plates or needles from water | |

CAS No. |

56-75-7, 2787-09-9 | |

| Record name | (-)-Chloramphenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (R*,R*)-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002787099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloramphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chloramphenicol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloramphenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloramphenicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMPHENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66974FR9Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chloramphenicol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloramphenicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150.5-151.5 °C, MP: 149-153 °C, 150.5 °C | |

| Record name | Chloramphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloramphenicol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloramphenicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.